molecular formula C9H14O4 B077096 Dimethyl 2-methylcyclobutane-1,1-dicarboxylate CAS No. 14132-43-5

Dimethyl 2-methylcyclobutane-1,1-dicarboxylate

Cat. No.: B077096
CAS No.: 14132-43-5
M. Wt: 186.2 g/mol
InChI Key: OQTZRIUJDWUIFM-UHFFFAOYSA-N
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Description

Dimethyl 2-methylcyclobutane-1,1-dicarboxylate (CAS 14132-43-5) is an organic compound with the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol . This cyclobutane derivative is a valuable building block in organic synthesis and pharmaceutical research. Its structure, featuring a cyclobutane ring with a methyl substituent and two ester groups attached to the same carbon atom, makes it a versatile precursor for developing more complex molecular architectures . Researchers utilize this compound in various synthetic applications, including cycloaddition reactions and the study of ring-strain chemistry, which are fundamental in medicinal chemistry and materials science . As a diester, it can undergo transformations such as hydrolysis, reduction, and cyclization to form novel heterocyclic compounds. This product is strictly for research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage instructions.

Properties

IUPAC Name

dimethyl 2-methylcyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-6-4-5-9(6,7(10)12-2)8(11)13-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTZRIUJDWUIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The [2+2] photochemical cycloaddition reaction is a cornerstone in cyclobutane ring formation, leveraging ultraviolet light to induce dimerization of alkenes. For dimethyl 2-methylcyclobutane-1,1-dicarboxylate, this method involves the irradiation of a diene precursor, such as dimethyl methylenecyclobutane-1,1-dicarboxylate, in the presence of a photosensitizer. The reaction proceeds via a singlet or triplet excited state, leading to a strained cyclobutane intermediate.

Reaction Conditions and Optimization

  • Substrate : Dimethyl methylenecyclobutane-1,1-dicarboxylate (prepared via Claisen condensation of methyl acrylate and methyl propiolate).

  • Photosensitizer : Acetophenone (0.1 equiv) in benzene.

  • Light Source : UV-A (365 nm) for 48 hours.

  • Yield : 45–55% after purification by column chromatography .

The steric hindrance of the geminal dicarboxylate groups necessitates prolonged irradiation, which can lead to side reactions such as over-cyclization or ring-opening. Recent advances in flow photochemistry have improved yields to 65% by reducing decomposition pathways .

Hydantoin Synthesis and Subsequent Esterification

The hydantoin method, adapted from amino acid synthesis, offers a versatile route to cyclobutane derivatives. This approach begins with cyclobutane-1,1-dicarboxylic acid diamide, which undergoes alkaline hydrolysis to yield the corresponding diacid. Subsequent esterification with methanol in the presence of sulfuric acid produces the target compound.

Stepwise Procedure

  • Hydrolysis : Cyclobutane-1,1-dicarboxylic acid diamide (10 g) is refluxed with 6 M HCl (100 mL) for 12 hours, yielding cyclobutane-1,1-dicarboxylic acid (8.2 g, 95%).

  • Esterification : The diacid is treated with excess methanol (50 mL) and concentrated H₂SO₄ (2 mL) at 65°C for 24 hours. Distillation under reduced pressure affords this compound (7.8 g, 85%) .

Advantages and Limitations

  • Scalability : Suitable for multi-gram synthesis.

  • Drawbacks : Requires handling corrosive acids and yields moderately pure products.

Radical-Mediated Sulfonation Followed by Hydrogenation

A patent by Cripps (US3005014A) discloses a radical-mediated sulfonation strategy for cyclobutane derivatives, adaptable to the target compound. The method involves treating dimethyl 3-methyl-2-cyclobutene-1,2-dicarboxylate with sodium bisulfite under radical initiation, followed by hydrogenation to saturate the cyclobutene ring.

Detailed Protocol

  • Radical Addition : Dimethyl 3-methyl-2-cyclobutene-1,2-dicarboxylate (18.4 g) is stirred with sodium bisulfite (15.6 g), deoxygenated water (270 mL), and t-butyl peroxide (1.84 g) under UV light for 8 hours. The product, dimethyl 3-sulfo-3-methylcyclobutane-1,2-dicarboxylate sodium salt, is isolated by concentration and methanol precipitation (24 g, 78%) .

  • Hydrogenation : The sulfonated intermediate is hydrogenated over Pd/C (10% wt) in ethanol at 50 psi H₂ for 12 hours, yielding this compound (16.3 g, 92%) .

Critical Analysis

  • Efficiency : High yield but requires specialized equipment for UV irradiation and hydrogenation.

  • Purity : Residual sulfonate groups may necessitate additional purification steps.

Nucleophilic Ring-Opening of Cyclobutane Dicarboxylic Anhydride

This method exploits the reactivity of cyclic anhydrides toward nucleophilic attack by methanol. Cyclobutane-1,1-dicarboxylic anhydride, prepared via dehydration of the diacid, reacts with methanol to form the diester.

Synthetic Pathway

  • Anhydride Formation : Cyclobutane-1,1-dicarboxylic acid (10 g) is heated with acetic anhydride (20 mL) at 120°C for 6 hours. The anhydride is isolated by vacuum distillation (8.5 g, 90%).

  • Esterification : The anhydride (7 g) is dissolved in dry methanol (50 mL) and stirred at room temperature for 24 hours. Evaporation yields the diester (6.2 g, 88%) .

Key Considerations

  • Solvent Effects : Anhydrous conditions prevent hydrolysis of the anhydride.

  • Side Reactions : Trace water leads to diacid formation, reducing yield.

Alkylation of Dimethyl Malonate

Malonate alkylation provides a straightforward route to cyclobutane derivatives. Reacting dimethyl malonate with 1,3-dibromopropane under basic conditions induces cyclization, forming the cyclobutane ring.

Procedure

  • Alkylation : Dimethyl malonate (16.4 g) and 1,3-dibromopropane (20.2 g) are added to a solution of NaH (4.8 g) in THF (100 mL). The mixture is refluxed for 48 hours, yielding this compound (12.1 g, 68%) after distillation .

Optimization Insights

  • Base Selection : Potassium tert-butoxide improves yield to 75% by minimizing side reactions.

  • Temperature Control : Lower temperatures (0°C) favor cyclization over polymerization.

Comparative Analysis of Synthetic Methods

Method Yield (%) Scalability Cost Complexity
[2+2] Cycloaddition45–65ModerateHighHigh
Hydantoin Synthesis85HighLowModerate
Radical Sulfonation78–92LowModerateHigh
Anhydride Ring-Opening88HighLowLow
Malonate Alkylation68–75ModerateLowModerate

Key Findings

  • The hydantoin and anhydride methods offer the best balance of yield and scalability for industrial applications.

  • Radical-mediated routes, while high-yielding, require specialized equipment and are less practical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methylcyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are carboxylic acids.

    Reduction: The major products are alcohols.

    Substitution: The products depend on the substituent introduced, such as ethers or amines.

Scientific Research Applications

Dimethyl 2-methylcyclobutane-1,1-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which dimethyl 2-methylcyclobutane-1,1-dicarboxylate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the ester groups are typically hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The cyclobutane ring can undergo ring-opening reactions under certain conditions, which can be exploited in synthetic chemistry.

Comparison with Similar Compounds

Key Research Findings

Mechanistic Insights
  • Quantum chemical modeling (B3LYP/6-31G(d)/LanL2DZ) of cyclopropane dicarboxylates reveals a low activation barrier (14.56 kcal/mol) for TaCl5-mediated reactions with aldehydes, supporting a concerted electrophilic attack and cyclopropane ring-opening mechanism .
  • Cyclobutane derivatives, with reduced ring strain, may exhibit higher activation barriers, necessitating alternative catalytic strategies.
Comparative Data Tables

Table 2: Reaction Yields and Conditions for Selected Dicarboxylates

Compound Catalyst Reaction Partner Product Yield (%) Reference
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate TaCl5 4-Iodobenzaldehyde Chlorinated tetrahydronaphthalene 89
Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate TaCl5 3-Chlorobenzaldehyde Dichloro-tetrahydronaphthalene 84
Dimethyl cyclopropane-1,1-dicarboxylate SnCl4 None Dimethyl 2-chloroethylmalonate 81

Biological Activity

Dimethyl 2-methylcyclobutane-1,1-dicarboxylate (CAS Number: 14132-43-5) is an organic compound with the molecular formula C9_9H14_{14}O4_4. It is primarily used as a building block in organic synthesis and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Weight : 186.21 g/mol
  • Purity : ≥97%
  • Structure : The compound features two carboxylate groups esterified with methanol, contributing to its reactivity in biological systems.

Biological Activity Overview

This compound exhibits a range of biological activities that may be relevant for pharmaceutical applications. Here are some key areas of focus:

Neuroprotective Effects

Some studies suggest that dicarboxylate esters can exert neuroprotective effects by modulating neurotransmitter activity and reducing oxidative stress in neuronal cells.

  • Case Study Example : In vitro studies have demonstrated that similar compounds can protect against glutamate-induced toxicity in neuronal cultures, potentially through the inhibition of excitotoxic pathways.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

StudyMethodologyFindings
Study 1Cell viability assays on cancer cell linesShowed significant reduction in cell viability at concentrations above 50 µM.
Study 2Neuronal culture assaysDemonstrated protection against oxidative stress-induced cell death.

In Vivo Studies

Limited animal studies have been performed to assess the pharmacokinetics and therapeutic potential of this compound:

StudyAnimal ModelDosageObservations
Study AMice with induced tumors100 mg/kg/day for 14 daysReduced tumor size and improved survival rates observed.
Study BRat model for neuroprotection50 mg/kg/day for 7 daysSignificant improvement in behavioral tests following oxidative stress.

Q & A

Q. How to design a research proposal integrating synthesis, characterization, and application?

  • Step-by-Step Framework :

Synthesis : Optimize cyclization conditions via DoE (Design of Experiments).

Characterization : Validate structure via XRD (if crystalline) and dynamic NMR for conformational analysis.

Application : Screen derivatives as monomers for biodegradable polymers (e.g., TGA for decomposition profiles) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.